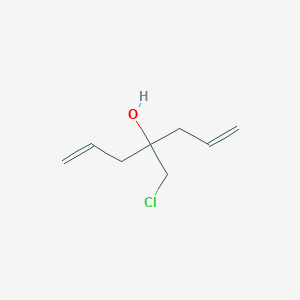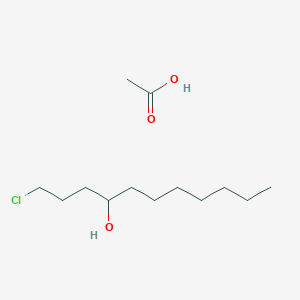
Acetic acid;1-chloroundecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-chloroundecan-4-ol is an organic compound that combines the properties of acetic acid and a chlorinated alcohol. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a chlorinated alcohol group (1-chloroundecan-4-ol). It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alcohols or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Chloroundecan-4-ol: A chlorinated alcohol with potential use in organic synthesis.
Uniqueness
Acetic acid;1-chloroundecan-4-ol combines the properties of both acetic acid and 1-chloroundecan-4-ol, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
54131-65-6 |
|---|---|
Molekularformel |
C13H27ClO3 |
Molekulargewicht |
266.80 g/mol |
IUPAC-Name |
acetic acid;1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
HKMRSZVXWCFICC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCl)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



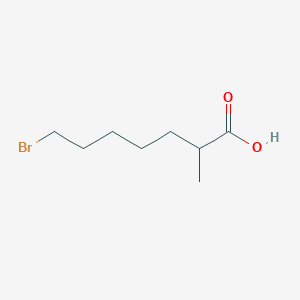
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
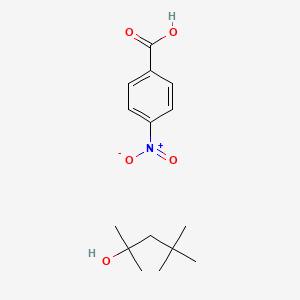
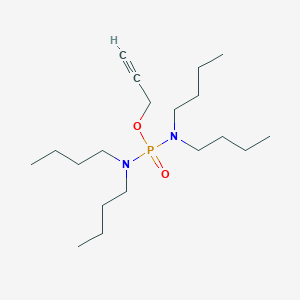
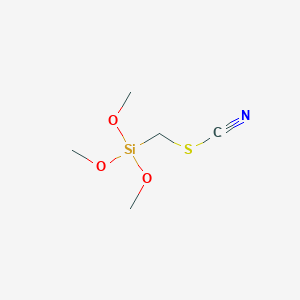
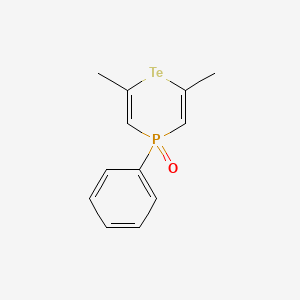
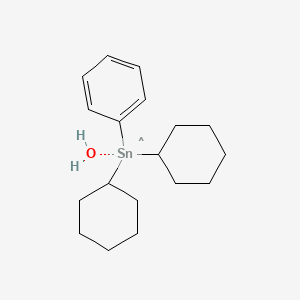
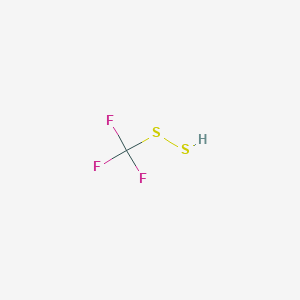
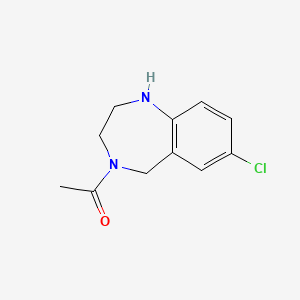
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
